molecular formula C8H4S B119836 2,3-Diethynylthiophene CAS No. 153143-04-5

2,3-Diethynylthiophene

Cat. No.: B119836
CAS No.: 153143-04-5
M. Wt: 132.18 g/mol
InChI Key: SIDCQTFTUXXKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diethynylthiophene is a specialized thiophene derivative engineered for advanced research applications, particularly in the development of next-generation organic semiconductors and as a key synthetic intermediate in medicinal chemistry. In organic electronics, the incorporation of ethynyl groups into the thiophene core promotes extended π-conjugation and enhances molecular planarity, which is critical for improving charge carrier mobility in organic field-effect transistors (OFETs) and other electronic devices. The triple bonds adjacent to the aromatic thiophene ring help reduce steric repulsions, leading to high crystallinity and improved electrical performance in solution-processed organic semiconductors. Furthermore, the ethynyl functionalities serve as versatile handles for further structural elaboration via cross-coupling reactions, allowing researchers to construct complex π-conjugated systems for tailored optoelectronic properties. This compound is strictly for Research Use Only and is intended for use by qualified laboratory professionals.

Properties

CAS No.

153143-04-5

Molecular Formula

C8H4S

Molecular Weight

132.18 g/mol

IUPAC Name

2,3-diethynylthiophene

InChI

InChI=1S/C8H4S/c1-3-7-5-6-9-8(7)4-2/h1-2,5-6H

InChI Key

SIDCQTFTUXXKDG-UHFFFAOYSA-N

SMILES

C#CC1=C(SC=C1)C#C

Canonical SMILES

C#CC1=C(SC=C1)C#C

Synonyms

Thiophene, 2,3-diethynyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 2,3 Diethynylthiophene and Its Precursors

Precursor Chemistry and Halogenated Thiophene Synthesis

The creation of this compound hinges on the availability of 2,3-dihalothiophenes, such as 2,3-dibromothiophene (B118489) or 2,3-diiodothiophene (B101709). The choice between bromine and iodine substituents is often dictated by reactivity, with iodo-derivatives generally exhibiting higher reactivity in subsequent coupling reactions, albeit at a higher cost.

2,3-Dibromothiophene: The synthesis of 2,3-dibromothiophene can be achieved through the direct bromination of thiophene. One established method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. For instance, reacting thiophene with NBS in the presence of perchloric acid within a tetrachloromethane solvent at room temperature provides a pathway to the desired precursor. smolecule.com The regioselectivity of halogenation is a critical factor, as thiophene can be halogenated at different positions.

2,3-Diiodothiophene: This precursor is frequently used for introducing functional groups at the 2- and 3-positions of the thiophene ring. mdpi.com While direct iodination of thiophene typically yields 2-iodothiophene (B115884) and 2,5-diiodothiophene, the synthesis of the 2,3-isomer requires specific strategies. orgsyn.org It is often prepared from other halogenated thiophenes. For example, 2-bromo-3-iodothiophene (B1337472) can serve as a starting material for further transformations to access di-substituted thiophenes. acs.org The use of 2,3-diiodothiophene has been explicitly cited in the preparation of intermediates for Sonogashira coupling, confirming its role as a key precursor. mdpi.com

A summary of common halogenated precursors is provided below.

Precursor CompoundMolecular FormulaKey Synthetic ApplicationReference
2,3-DibromothiopheneC₄H₂Br₂SStarting material for Sonogashira coupling. smolecule.com
2,3-DiiodothiopheneC₄H₂I₂SHighly reactive precursor for cross-coupling reactions. mdpi.com
2-Bromo-3-iodothiopheneC₄H₂BrISIntermediate for preparing other di-substituted thiophenes. acs.org

Cross-Coupling Strategies for Ethynylation

With a 2,3-dihalothiophene precursor in hand, the introduction of the two ethynyl (B1212043) groups is typically accomplished via palladium-catalyzed cross-coupling chemistry. The Sonogashira reaction is the most prominent and widely employed method for this transformation.

The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org To synthesize this compound, a 2,3-dihalothiophene is reacted with an acetylene (B1199291) source in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The reaction mechanism involves two interconnected catalytic cycles for palladium and copper. wikipedia.orglibretexts.org The palladium(0) species undergoes oxidative addition with the thiophene halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation from copper to the palladium complex, followed by reductive elimination, yields the alkynyl-substituted thiophene and regenerates the active palladium(0) catalyst.

While many documented examples focus on the synthesis of the 2,5-isomer, the same principles apply to the 2,3-isomer. nih.gov Research has demonstrated the successful Sonogashira coupling at the 3-position of a thiophene ring, for instance, in the reaction of 3-iodo-2-(1,1,2,2,2-pentamethyldisilanyl)thiophene with various terminal alkynes. mdpi.com This confirms the viability of the methodology for the synthesis of 2,3-disubstituted thiophenes.

Typical Components of a Sonogashira Coupling Reaction for Thiophene Ethynylation
ComponentExamplesFunctionReference
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂Primary catalyst for the cross-coupling cycle. mdpi.comwikipedia.orgmdpi.com
Copper(I) Co-catalystCopper(I) iodide (CuI)Facilitates the formation of the copper acetylide intermediate. mdpi.commdpi.com
BaseTriethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)Acts as a solvent and neutralizes the hydrogen halide byproduct. mdpi.commdpi.com
SolventTetrahydrofuran (THF), TolueneProvides the reaction medium. mdpi.commdpi.com

Directly using acetylene gas in a double Sonogashira reaction can be challenging to control and may lead to side reactions. A more controlled and widely adopted strategy involves the use of a protected alkyne, with Trimethylsilylacetylene (TMSA) being the most common choice. acs.org This approach involves a two-step sequence: first, the Sonogashira coupling of the dihalothiophene with TMSA to form 2,3-bis((trimethylsilyl)ethynyl)thiophene, followed by the removal of the trimethylsilyl (B98337) (TMS) protecting groups. mdpi.comharvard.edu

Advanced Synthetic Approaches for Functionalized this compound Derivatives

Beyond the classical halogenation-coupling sequence, more advanced methods have been developed for the synthesis of alkynylated thiophenes and their functionalized derivatives. These approaches often offer greater efficiency, atom economy, and access to complex molecular architectures.

Direct C-H Alkynylation: A significant advancement is the direct alkynylation of thiophene C-H bonds, which circumvents the need for a separate halogenation step. nih.gov Palladium-catalyzed C-H activation has been shown to enable the regiodivergent alkynylation of thiophenes, allowing for selective functionalization. nih.govnii.ac.jp Another innovative method employs a cooperative catalytic system of gold and a Brønsted acid to activate a hypervalent iodine reagent, enabling the direct introduction of an alkyne group onto the thiophene ring. dntb.gov.uaepfl.ch

Gold-Catalyzed Cycloisomerization: Functionalized this compound derivatives serve as valuable building blocks for constructing complex polycyclic aromatic systems. Research has shown that aniline-substituted 2,3-diethynylthiophenes can undergo a gold-catalyzed intramolecular cycloisomerization cascade. wiley.com This reaction proceeds through a hydroamination and double hydroarylation sequence to produce novel thieno[a]carbazole derivatives in good yields, demonstrating a sophisticated application of the target compound. wiley.comacs.org Such gold-catalyzed transformations highlight the utility of this compound in the synthesis of advanced materials and complex organic molecules. researchgate.netbeilstein-journals.org

Foundational Role of Ethynylthiophene Derivatives As Synthetic Building Blocks

Ethynylthiophene derivatives, in a broader sense, are fundamental building blocks in organic synthesis, offering a versatile platform for the construction of a wide array of functional molecules. nih.gov Their utility stems from the reactivity of the ethynyl (B1212043) group, which can participate in a variety of chemical transformations.

Key Synthetic Applications of Ethynylthiophenes:

Reaction TypeReagents/CatalystsProduct TypeReference
Sonogashira Cross-CouplingPalladium catalysts, Copper(I) co-catalystAryl- or vinyl-substituted ethynylthiophenes sigmaaldrich.com
Click Chemistry (Cycloaddition)Azides, Copper catalystTriazole-substituted thiophenes sigmaaldrich.com
Glaser-Hay CouplingCopper salts, Amine baseSymmetrical 1,3-diynes rsc.org
PolymerizationVarious catalystsPoly(ethynylthiophene)s and related polymers mdpi.com
Cyclization ReactionsGold or other transition metal catalystsFused heterocyclic systems researchgate.netresearchgate.net

The Sonogashira cross-coupling reaction, for example, allows for the straightforward introduction of aryl or vinyl substituents onto the ethynyl group, expanding the structural diversity of accessible thiophene-based molecules. sigmaaldrich.com Similarly, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provide an efficient route to triazole-containing thiophene (B33073) derivatives. sigmaaldrich.com

Furthermore, the polymerization of diethynylarenes, including derivatives of thiophene, has been explored for the synthesis of crosslinked polyacetylene networks. mdpi.com These materials are of interest for their potential thermal and mechanical properties. mdpi.comharvard.edu The ability to functionalize the thiophene ring at various positions provides a powerful tool for tuning the electronic and physical properties of the resulting polymers and materials. mdpi.comresearchgate.net

The synthesis of ethynylthiophenes themselves often involves the reaction of a halogenated thiophene with a protected acetylene (B1199291), such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst, followed by deprotection. harvard.eduacs.org This methodology has enabled the preparation of a wide range of ethynylthiophene building blocks for further synthetic elaboration. harvard.eduacs.org

An in-depth examination of the synthetic pathways leading to the formation of 2,3-Diethynylthiophene reveals a reliance on established and modern organometallic methodologies. The construction of this specific isomer is predicated on the careful orchestration of precursor synthesis, primarily halogenated thiophenes, followed by strategic cross-coupling reactions to introduce the dual ethynyl functionalities.

Reactivity and Advanced Derivatization of 2,3 Diethynylthiophene

Cyclization Reactions and Annulation Pathways

The adjacent positioning of the two alkyne functionalities in 2,3-diethynylthiophene makes it an ideal precursor for the synthesis of fused polycyclic aromatic systems through intramolecular cyclization and annulation reactions. These reactions are pivotal in constructing complex molecular architectures with potential applications in materials science and electronics.

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for activating carbon-carbon triple bonds towards nucleophilic attack. In the context of this compound, gold catalysis can initiate intramolecular reactions to form new ring systems. While specific literature on the gold-catalyzed polycyclization of this compound is nascent, the reactivity patterns of similar diynes and propargyl derivatives provide a strong basis for predicting its behavior.

The general mechanism involves the coordination of the gold catalyst to one or both of the alkyne moieties, which enhances their electrophilicity. This activation facilitates intramolecular attack, leading to the formation of carbocyclic or heterocyclic rings. The reaction pathway can be influenced by the nature of the substituents on the ethynyl (B1212043) groups and the specific gold catalyst and ligands employed. For instance, gold(III)-catalyzed processes involving propargylic substitution followed by cycloisomerization have been demonstrated for the synthesis of polysubstituted furans from related starting materials mdpi.com. This suggests that analogous transformations could be developed for this compound to generate novel thieno-fused systems.

The potential outcomes of gold-catalyzed cyclization of this compound are diverse, including the formation of thieno[c]pentalenes or other annulated thiophene (B33073) derivatives. The regioselectivity and stereoselectivity of these reactions are key aspects that would need to be explored to fully harness their synthetic potential.

Table 1: Potential Products from Gold-Catalyzed Cyclization of this compound Derivatives

Starting Material (R-groups on alkynes)Catalyst SystemPotential Product
H, HAuCl / AgOTfThieno[c]pentalene derivatives
Ph, PhAuBr₃Phenyl-substituted annulated thiophenes
SiMe₃, H(Ph₃P)AuCl / AgSbF₆Silyl-functionalized cyclized products

Note: This table represents predicted outcomes based on known gold-catalyzed reactions of diynes.

Functionalization at Ethynyl Moieties

The terminal alkyne protons of this compound are acidic and can be readily deprotonated by a suitable base to form the corresponding alkynylides. These nucleophilic species can then react with a wide range of electrophiles, allowing for the introduction of various functional groups at the ethynyl termini. This functionalization is crucial for tuning the electronic properties, solubility, and solid-state packing of materials derived from this thiophene core.

Common functionalization reactions include:

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to introduce aromatic or vinylic substituents.

Silylation: Reaction with silyl halides (e.g., TMSCl, TIPSCl) to install protective groups or to modify electronic properties.

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to append alkyl or acyl chains.

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings, a powerful method for linking the thiophene core to other molecules.

These functionalization strategies significantly expand the molecular diversity accessible from this compound, enabling the synthesis of tailored molecules for specific applications.

Metal Coordination Chemistry

Thiophene and its derivatives are known to coordinate to transition metals in various modes, primarily through the sulfur atom (η¹(S)-coordination) or through the π-system of the thiophene ring (η⁵-coordination) bohrium.com. The presence of the two ethynyl groups in this compound introduces additional potential coordination sites, namely the carbon-carbon triple bonds.

The coordination chemistry of this compound can involve:

Monodentate Coordination: Coordination of a single metal center to the sulfur atom.

Bidentate Chelation: Coordination of a metal to the sulfur and one of the adjacent alkyne moieties, forming a five-membered chelate ring.

Bridging Ligand: The molecule can bridge two metal centers, with each metal coordinating to one of the sulfur/alkyne pairs or to the two alkyne groups.

π-Complexation: In addition to σ-donation from the sulfur lone pair, the π-electrons of the thiophene ring and the alkyne units can interact with metal d-orbitals.

The coordination of metals to the thiophene core can activate the molecule towards further reactions or can be used to construct supramolecular assemblies and coordination polymers with interesting electronic and magnetic properties. The specific coordination mode will depend on the metal, its oxidation state, and the co-ligands present in the coordination sphere ulisboa.ptresearchgate.netucl.ac.uk. For instance, Schiff bases derived from thiophene have been shown to act as tridentate ligands, coordinating through the sulfur atom and nitrogen atoms of the Schiff base moiety nih.gov. This highlights the versatility of thiophene derivatives in forming stable metal complexes.

Polymerization Mechanisms and Conjugated Macromolecules Utilizing 2,3 Diethynylthiophene

Homopolymerization Pathways

The homopolymerization of 2,3-diethynylthiophene is challenging due to the high reactivity of the two ethynyl (B1212043) groups, which can lead to uncontrolled cross-linking and the formation of insoluble, intractable materials. Nevertheless, established polymerization techniques for thiophene (B33073) and ethynyl-containing monomers provide insight into potential pathways.

Oxidative polymerization is a common method for synthesizing polythiophenes from their corresponding monomers. nih.govwikipedia.org The process typically involves a chemical oxidant, such as iron(III) chloride (FeCl₃), or electrochemical methods to induce the coupling of monomer units. nih.govfrontiersin.org For thiophene derivatives, this reaction proceeds via the formation of radical cations, leading to C-C bond formation predominantly at the 2- and 5-positions of the thiophene ring. wikipedia.orgdntb.gov.ua

When applied to this compound, oxidative polymerization would likely result in a complex, cross-linked network polymer rather than a linear, processable material. The ethynyl groups are also susceptible to oxidative coupling, which would compete with the coupling of the thiophene rings, leading to a highly irregular and three-dimensional structure. This structural complexity generally results in poor solubility, hindering detailed characterization and processing. While oxidants like FeCl₃ are effective for many thiophene derivatives, mdpi.com and electrochemical synthesis offers a high-throughput alternative for creating polymer films, frontiersin.org their application for the controlled homopolymerization of this compound is not well-established in the literature due to these synthetic challenges.

Vapor deposition polymerization (VDP) represents a solvent-free approach to fabricating polymer thin films directly on a substrate. thieme-connect.denih.gov This family of techniques is particularly advantageous for monomers that are difficult to polymerize in solution or for creating highly conformal coatings on complex geometries. thieme-connect.debeilstein-journals.org Key VDP methods include oxidative chemical vapor deposition (oCVD) and initiated chemical vapor deposition (iCVD).

Oxidative Chemical Vapor Deposition (oCVD): In oCVD, monomer vapor and an oxidant vapor are introduced into a vacuum chamber, where polymerization occurs on the substrate surface. rsc.org This technique is well-suited for producing conjugated polymer films, including polythiophene, and overcomes challenges associated with the insolubility of the resulting polymer. rsc.org

Initiated Chemical Vapor Deposition (iCVD): The iCVD process involves the thermal decomposition of an initiator molecule over a hot filament to generate free radicals. drexel.eduuni-kiel.desvc.org These radicals then initiate polymerization of the monomer adsorbed on a cooled substrate below. nih.govdrexel.edu This method allows for the creation of exceptionally clean polymer films with tunable molecular weights, free from residual solvents. drexel.edu

For a monomer like this compound, VDP techniques could theoretically be used to form a homopolymer thin film. The solvent-free environment and low pressure could potentially mitigate some of the uncontrolled side reactions seen in solution-based polymerization. mdpi.com However, the high reactivity of the diethynyl monomer would still present a significant risk of extensive cross-linking on the substrate surface, potentially yielding a brittle and insoluble film. While iCVD has been proposed for other diethynylarenes, such as meta-diethynyl benzene, specific applications to this compound are not prominently documented. mdpi.com

Copolymerization Strategies

Copolymerization is a far more common and controlled strategy for incorporating this compound into conjugated macromolecules. By reacting it with complementary difunctional monomers, typically dihaloarenes, well-defined polymer structures can be synthesized, allowing for precise tuning of the final material's properties.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds in polymer synthesis. beilstein-journals.org The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is particularly well-suited for the polymerization of diethynyl monomers like this compound. beilstein-journals.orgmdpi.com

The Sonogashira polycondensation involves the reaction of a diethynyl monomer with a dihaloaromatic comonomer in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). mdpi.comresearchgate.net This reaction is highly efficient and tolerant of a wide range of functional groups. For this compound, this strategy allows its incorporation into a polymer backbone, linking it to other aromatic units and extending the π-conjugation. The use of bulky, electron-rich phosphine ligands with the palladium catalyst can enable these reactions to proceed under mild conditions, even at room temperature. organic-chemistry.org

Table 1: Representative Conditions for Sonogashira Polycondensation
ParameterConditionRole/FunctionReference
CatalystPd(PPh₃)₂Cl₂Primary catalyst for C-C bond formation. mdpi.com
Co-catalystCopper(I) Iodide (CuI)Facilitates the activation of the alkyne C-H bond. mdpi.comresearchgate.net
BaseDiisopropylamineActs as a solvent and neutralizes the hydrogen halide byproduct. mdpi.com
SolventsTHF, TolueneUsed to dissolve monomers and the growing polymer chain. mdpi.com
Monomer AThis compound (or analogue)Provides the ethynylene-thiophene-ethynylene unit. mdpi.com
Monomer BDihaloaromatic CompoundProvides the complementary aryl unit for chain extension. mdpi.com

The Sonogashira polycondensation of this compound with various dihaloarenes is a direct route to synthesizing poly(arylene-ethynylene)s (PAEs). PAEs are a class of fully conjugated polymers characterized by alternating aromatic and acetylene (B1199291) units in their backbone. This structure results in rigid-rod-like polymer chains with desirable electronic and optical properties. mdpi.com

The incorporation of the this compound unit into a PAE backbone introduces a five-membered heterocyclic ring flanked by triple bonds. This structural motif influences the polymer's conformation and electronic properties. The thiophene unit is electron-rich and can enhance intermolecular interactions and charge carrier transport compared to a simple phenylene-ethynylene structure. nih.gov The introduction of ethynylene-thiophene spacers can lead to polymers with lower band gaps and red-shifted absorption maxima due to the adoption of more planar backbone structures. mdpi.com

The step-growth mechanism of Sonogashira polycondensation naturally produces copolymers with a well-defined alternating structure when a 1:1 stoichiometric ratio of the diethynyl monomer and the dihaloaromatic comonomer is used. mdpi.comrsc.org This A-B-A-B type structure is critical for achieving predictable and reproducible material properties. nih.gov

In the case of this compound (monomer A) and a dihaloarene (monomer B), the resulting polymer consists of a strictly alternating sequence of these two units. This controlled arrangement avoids the random regio- and stereochemistry issues that can plague the homopolymerization of substituted thiophenes. nih.gov The properties of the final alternating copolymer, such as solubility, molecular weight, thermal stability, and band gap, can be systematically tuned by changing the structure of the dihaloaromatic comonomer. mdpi.comnih.gov

Table 2: Properties of an Alternating Copolymer Synthesized via Sonogashira Polycondensation*
PropertyValueMethod of DeterminationReference
Yield17%Gravimetric analysis mdpi.com
SolubilityPoor in common organic solventsQualitative solubility tests mdpi.com
HOMO Energy Level-5.46 eVCyclic Voltammetry (CV) mdpi.com
LUMO Energy Level-3.52 eVCyclic Voltammetry (CV) mdpi.com
Electrochemical Band Gap1.94 eVCalculated from HOMO/LUMO levels mdpi.com
StructureAmorphousX-ray Diffraction (XRD) mdpi.com

*Data based on PFDTENT, a structurally analogous alternating copolymer containing ethynylene-thiophene spacers. mdpi.com

Despite extensive research, there is a notable scarcity of scientific literature detailing the controlled synthesis of specific macromolecular architectures, such as dendrimers, hyperbranched polymers, star polymers, or block copolymers, derived directly from the polymerization of this compound. General polymerization of monomers containing multiple ethynyl groups, like this compound, typically leads to the formation of highly cross-linked, insoluble, and intractable polymer networks rather than well-defined, soluble macromolecules with controlled architectures.

The high reactivity of the two ethynyl groups on the thiophene ring facilitates extensive and often uncontrolled cross-linking reactions under most polymerization conditions. This propensity for network formation makes it exceptionally challenging to regulate the growth of the polymer chains in a manner required to produce specific architectures like dendrons, well-defined hyperbranched structures, or star-shaped polymers with a controlled number of arms.

While the broader field of thiophene-based polymers is well-established, with numerous examples of controlled polymerization of other thiophene derivatives to form various macromolecular structures, these methods are not readily transferable to this compound. The synthetic strategies for creating complex polymer architectures often rely on monomers with specific functionalities that allow for controlled, step-wise growth or living polymerization mechanisms. The di-ethynyl substitution pattern on the thiophene ring in this compound does not lend itself easily to these established controlled polymerization techniques.

Research into hyperbranched polymers synthesized via thiol-yne chemistry exists, which involves the reaction of thiols with alkynes. However, this is distinct from the direct polymerization of a di-ethynyl monomer. Similarly, while there are reports on the synthesis of thiophene-containing dendrimers and star polymers, these typically involve the use of thiophene units as building blocks within the dendritic or star structure, rather than the direct polymerization of a diethynylthiophene monomer.

Role in Advanced Materials Construction

Building Blocks for Organic Electronic Precursors

The combination of the electron-donating thiophene (B33073) ring and the linear, rigid ethynyl (B1212043) groups allows 2,3-diethynylthiophene to serve as a versatile building block for precursors to organic electronic materials. The ethynyl groups provide reactive sites for polymerization and molecular extension, while the thiophene core imparts essential electronic and structural properties.

The primary application for a monomer like this compound is in the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and double/triple bonds, which allows for the delocalization of π-electrons. This delocalization is the source of their useful electronic properties, such as electrical conductivity and specific optical absorption/emission spectra.

The two ethynyl groups on the this compound monomer can undergo polymerization through various coupling reactions, most notably Sonogashira coupling, to form a polymer backbone. The resulting polymer would feature a poly(thiophene-ethynylene) structure.

Key characteristics imparted by this compound in a polymer backbone include:

π-Conjugation and Band Gap Control: The thiophene ring is an electron-rich unit that effectively contributes to the highest occupied molecular orbital (HOMO) of the polymer chain. The ethynyl linkers help to maintain planarity and extend the conjugation length, which generally leads to a lower energy band gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). mdpi.com The ability to tune these energy levels is crucial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov

Structural Rigidity: The triple bonds of the ethynyl groups introduce rigidity into the polymer backbone. This can prevent twisting and promote a more planar conformation, which enhances intermolecular π-π stacking. nih.gov Effective stacking creates pathways for charge carriers to move between polymer chains, improving charge mobility—a critical parameter for organic field-effect transistors (OFETs).

Asymmetric Structure: Unlike its 2,5-disubstituted isomer, the 2,3-substitution pattern creates an asymmetric or "head-to-tail" linkage in the polymer. This can lead to unique morphologies and packing arrangements in the solid state, potentially influencing the material's electronic performance.

Table 1: Predicted Electronic Properties of Polymers Derived from Thiophene-Ethynylene Units This table is illustrative, based on typical values for related thiophene-based polymers, as specific data for poly(this compound) is not available.

PropertyPredicted CharacteristicRationale for Prediction
Optical Band Gap (Eg) 1.8 - 2.2 eVExtended π-conjugation from thiophene and ethynylene units typically lowers the band gap into this range, suitable for absorbing visible light. frontiersin.org
HOMO Level -5.0 to -5.4 eVThe electron-rich thiophene unit generally results in a relatively high HOMO level, facilitating hole injection and transport.
Charge Carrier Mobility (µ) 10-4 to 10-2 cm²/VsRigid backbone and potential for planar stacking can lead to moderate charge mobility, though this is highly dependent on polymer regularity and processing.
Solubility Low (unsubstituted)The rigid, planar structure would likely lead to strong intermolecular forces, making the polymer insoluble without the addition of flexible side chains. nih.gov

A molecular wire is a molecule designed to conduct electrical current from one point to another. The structure of this compound makes it a candidate for integration into such systems. When placed between two electrodes, its extended π-system could theoretically facilitate electron transport. nih.gov

The linear and rigid nature of the ethynyl groups ensures a defined length and separation capability, while the thiophene ring acts as the core conductive unit. Theoretical studies on thiophene-based molecular wires show that electronic transport properties are highly dependent on the molecule's length and its coupling to the metal contacts. nih.gov Increasing the number of repeating thiophene units in a wire can alter the transmission probability of electrons at different energy levels. nih.gov While specific experimental data for this compound is absent, its fundamental structure aligns with the design principles for molecular electronic components.

Precursors for Extended Framework Materials

The same structural features that make this compound suitable for linear polymers also make it a candidate for use as a linker or ligand in the construction of multi-dimensional porous materials.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials built from organic linkers connected by strong covalent bonds (in COFs) or coordinated to metal nodes (in MOFs). nih.govrsc.org These materials are noted for their high surface areas, tunable pore sizes, and ordered structures.

This compound could serve as a "bent" or angular linker in the synthesis of these frameworks. The two ethynyl groups would act as the reactive points to connect with other monomers (for COFs) or metal centers (for MOFs).

In COFs: The ethynyl groups could participate in reactions to form linkages (e.g., forming triazole rings via click chemistry or other coupling reactions) with complementary multi-topic monomers. The inclusion of the electron-rich, polarizable thiophene unit within the COF structure could imbue the framework with electronic conductivity or make it a candidate for photocatalysis or chemical sensing applications. nih.govrsc.org The bent nature of the 2,3-substitution pattern would lead to frameworks with specific, non-hexagonal pore geometries.

In MOFs: While less common than carboxylate or azolate linkers, ethynyl groups can coordinate to metal centers or be functionalized to do so. A this compound ligand would introduce the electronic properties of the thiophene ring into the MOF's porous structure. ubc.camdpi.com Thiophene-containing MOFs have been investigated for applications in luminescence, sensing of organic molecules, and gas adsorption, where the sulfur atom can enhance interactions with guest molecules. mdpi.comresearchgate.net

Table 2: Potential Characteristics of Frameworks Incorporating this compound This table is predictive, as no frameworks using this specific ligand have been reported.

Framework TypePotential PropertyStructural Rationale
COF Porosity, Photocatalytic ActivityThe angular linker would create a porous 2D or 3D structure. The conjugated thiophene backbone could absorb light and facilitate electron-hole separation. nih.gov
MOF Luminescence, Chemical SensingThe thiophene ligand can participate in intra-ligand electron transitions, leading to fluorescence. The sulfur atom can create specific binding sites for guest molecules, enabling sensing. mdpi.comresearchgate.net
COF/MOF Unique Pore GeometryThe ~120-degree angle between the 2- and 3-positions of the thiophene ring would direct the framework assembly into non-standard topologies compared to linear linkers.

Theoretical and Computational Chemistry Studies on 2,3 Diethynylthiophene

Electronic Structure Elucidation

The electronic structure of 2,3-Diethynylthiophene has been a subject of detailed computational analysis, revealing key features of its molecular orbitals and electron distribution.

Theoretical studies show that the this compound molecule possesses a total of 5π (pi) and 29σ (sigma) type orbitals. ias.ac.in The frontier molecular orbitals, which are critical for determining the chemical reactivity and electronic properties, have been examined in detail. Specifically, the Highest Occupied Molecular Orbital (HOMO), HOMO-1, HOMO-4, HOMO-5, and HOMO-7 are all of π character. ias.ac.in

A key finding from these analyses is the topology of the frontier orbitals. Both the HOMO and HOMO-1 Dyson orbitals for this compound have been found to contain four nodal planes, which influences their energy levels and interaction capabilities. ias.ac.in Dyson orbitals are a generalization of canonical Hartree-Fock molecular orbitals that are modified to include the effects of electron correlation and orbital relaxation, providing a more accurate one-electron picture of ionization processes. ias.ac.inauburn.edu

The analysis of these orbitals helps in understanding the extent of interaction between the π electron densities of the thiophene (B33073) ring and the ethynyl (B1212043) substituents. ias.ac.in This interaction is fundamental to the electronic and electrochemical properties of polymers derived from this monomer.

Molecular Orbital Characteristics of this compound
Orbital TypeTotal CountKey π OrbitalsNodal Planes in HOMO/HOMO-1
Pi (π) Orbitals5HOMO, HOMO-1, HOMO-4, HOMO-5, HOMO-74
Sigma (σ) Orbitals29--

The distribution of electron density in this compound has been clarified through the examination of its Dyson orbitals. ias.ac.in This analysis provides insights into the topology of the ring π and ethynyl πc–c electron density. Understanding this distribution is crucial as it can be leveraged for designing materials with improved nonlinear optical or electrochemical responses. ias.ac.in The delocalization of electron density throughout the molecule, particularly the conjugation between the thiophene ring and the acetylide moieties, is a key feature of its electronic structure. ias.ac.in

Advanced Spectroscopic Characterization Methodologies for 2,3 Diethynylthiophene Systems

Electron Spectroscopy Techniques

Electron spectroscopy encompasses a group of techniques that analyze the kinetic energy of electrons emitted from a substance upon excitation by a source such as X-rays, electrons, or synchrotron radiation. These methods are highly sensitive to the surface and near-surface regions of materials.

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy (PES) is a powerful technique used to determine the electronic structure of molecules and solids by measuring the kinetic energy of photoelectrons emitted upon ionization by high-energy radiation. When applied to systems involving 2,3-diethynylthiophene, PES can provide valuable information about the molecule's valence and core orbitals. The binding energies of the emitted electrons are directly related to the energies of the molecular orbitals. Negative ion photoelectron spectroscopy (NIPES) is a variant that can be used to determine the electron affinity of the molecule. researchgate.net For this compound, this would involve analyzing the energy required to detach an electron from its corresponding anion, providing insight into the stability of the negatively charged species. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information on the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. tib.eu When a sample of this compound is irradiated with X-rays, core-level electrons are ejected, and their kinetic energies are measured. tib.eu The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound (C₈H₄S), XPS analysis would reveal the presence of carbon and sulfur. High-resolution spectra of the C 1s and S 2p regions would provide detailed information. The C 1s spectrum would be complex, with distinct peaks corresponding to the carbon atoms in the thiophene (B33073) ring and those in the ethynyl (B1212043) (C≡C) groups, reflecting their different chemical environments. The S 2p spectrum is expected to show a characteristic doublet (S 2p₃/₂ and S 2p₁/₂) with binding energies typical for sulfur in a thiophene ring. researchgate.net Partial oxidation of the sulfur atom would result in additional signals at higher binding energies. researchgate.net

Table 1: Expected XPS Binding Energies for Core Levels in this compound

Element Orbital Expected Binding Energy (eV) Chemical Group
Carbon C 1s ~284.5 Thiophene Ring (C-C, C-S)
Carbon C 1s ~285.0 Ethynyl Group (C≡C)
Sulfur S 2p₃/₂ ~164.0 Thiophene Ring
Sulfur S 2p₁/₂ ~165.2 Thiophene Ring

Note: Values are approximate and can vary based on the specific chemical environment and instrument calibration.

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is a surface analysis technique that provides elemental and sometimes chemical information about the near-surface region of a sample. The process involves bombarding the surface with a primary electron beam, which causes the ejection of a core electron. wikipedia.org An outer-shell electron then fills the core hole, and the excess energy is transferred to another outer-shell electron, which is ejected as an Auger electron. wikipedia.orgth-wildau.de The kinetic energy of the Auger electron is characteristic of the atom from which it was ejected.

AES is particularly sensitive to lighter elements and can detect all elements except hydrogen and helium. wikipedia.orgcarleton.edu For a film or surface of this compound, AES can be used for elemental mapping to determine the spatial distribution of carbon and sulfur with sub-micron resolution. carleton.edu Depth profiling, by combining AES with ion sputtering, can reveal the elemental composition as a function of depth. carleton.edu The primary Auger transition for sulfur would be the LMM transition, while for carbon it would be the KLL transition.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for investigating the unoccupied electronic states and local structure of molecules, particularly in thin films and on surfaces. nih.govwikipedia.org The technique involves tuning the energy of incident X-rays and measuring the absorption that occurs when a core electron is excited to an unoccupied molecular orbital. scispace.com

For conjugated systems like this compound, NEXAFS is highly informative. By analyzing the carbon K-edge, one can probe the transitions from the C 1s core level to unoccupied π* and σ* molecular orbitals. The energies and intensities of these transitions provide a detailed fingerprint of the molecule's electronic structure. ifnano.de Furthermore, by using polarized X-rays, angle-resolved NEXAFS can determine the orientation of the molecules on a substrate, which is critical for applications in organic electronics. nih.gov For polymers or films containing this compound units, NEXAFS can distinguish between the electronic contributions of the thiophene and other subunits. nih.gov

Table 2: Typical NEXAFS Transitions for Carbon K-Edge in Thiophene-based Systems

Transition Final State Orbital Approximate Energy (eV) Information Gained
C 1s → π* π* (C=C in ring) 285 - 287 Unoccupied π-system, molecular orientation
C 1s → π* π* (C≡C) 286 - 288 Unoccupied π-system of ethynyl groups
C 1s → σ* σ* (C-H, C-C) > 290 σ-bonding framework, bond lengths

Vibrational and Rotational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of molecules. The frequencies of molecular vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them, making it an excellent tool for identifying functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The resulting IR spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the thiophene ring and the two ethynyl substituents. Key expected vibrations include the C-H stretching of the aromatic ring, the C≡C stretching of the alkyne groups, the terminal ≡C-H stretching, and various C-C and C-S stretching modes within the thiophene ring. iosrjournals.org The presence and position of these bands confirm the structure of the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
≡C-H Stretch Terminal Alkyne ~3300 Strong, Sharp
C-H Stretch Thiophene Ring 3100 - 3000 Medium
C≡C Stretch Alkyne 2260 - 2100 Medium to Weak
C=C Stretch Thiophene Ring 1530 - 1350 Medium

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structure, composition, and molecular interactions. While specific experimental Raman data for this compound is not extensively documented in publicly available literature, the characteristic vibrations of the thiophene ring and ethynyl groups are well-established.

The Raman spectrum of a thiophene derivative is typically dominated by several key vibrational modes. These include C–H bending, C–C stretching within the thiophene ring, and deformations of the thiophene ring itself. For instance, studies on S-shaped dinaphtho[2,1-b:2′,1′-f]thieno[3,2-b]thiophene (S-DNTT) have identified characteristic vibrational modes in the 1100–1550 cm⁻¹ range, which are primarily attributed to the central thiophene ring. mdpi.com The introduction of ethynyl substituents at the 2 and 3 positions of the thiophene ring would be expected to give rise to additional characteristic Raman peaks. The most prominent of these would be the C≡C stretching vibration, which typically appears in the region of 2100–2260 cm⁻¹. The exact position of this peak can be sensitive to the electronic environment and conjugation within the molecule. Furthermore, the C–H stretching of the terminal alkyne proton (≡C-H) would be expected in the 3250-3350 cm⁻¹ region.

Density Functional Theory (DFT) simulations are often employed to predict and assign the vibrational modes observed in Raman spectra. mdpi.com For this compound, DFT calculations would be invaluable in predicting the Raman shifts and intensities, aiding in the interpretation of experimental spectra. The table below presents expected characteristic Raman shifts for this compound based on known vibrational frequencies for thiophene and ethynyl groups.

Vibrational ModeExpected Raman Shift (cm⁻¹)
Thiophene Ring DeformationBelow 1000
Thiophene C-C Stretching1100 - 1550
C≡C Stretching2100 - 2260
Thiophene C-H Stretching3000 - 3100
Alkynyl C-H Stretching3250 - 3350

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The chemical shifts of the thiophene ring protons are influenced by the electronegativity and anisotropic effects of the ethynyl substituents. In general, protons on a thiophene ring appear in the range of δ 6.5-8.0 ppm. The acetylenic protons are typically found in the range of δ 3.0-3.5 ppm.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon atoms of the thiophene ring typically resonate in the aromatic region of the spectrum (δ 120-150 ppm). The sp-hybridized carbons of the ethynyl groups (C≡C) would be expected to appear in the range of δ 70-100 ppm.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of related thiophene derivatives.

NucleusPositionExpected Chemical Shift (δ, ppm)
¹HThiophene H-4~7.0 - 7.5 (d)
Thiophene H-5~7.0 - 7.5 (d)
Ethynyl C≡C-H (at C-2)~3.0 - 3.5 (s)
Ethynyl C≡C-H (at C-3)~3.0 - 3.5 (s)
¹³CThiophene C-2~120 - 140
Thiophene C-3~120 - 140
Thiophene C-4~125 - 135
Thiophene C-5~125 - 135
Ethynyl C≡C (4 carbons)~70 - 100

(d = doublet, s = singlet)

Optical Absorption and Emission Spectroscopy

Optical absorption and emission spectroscopy, specifically UV-Vis and fluorescence spectroscopy, are used to investigate the electronic transitions within a molecule. These techniques provide information on the extent of conjugation and the photophysical properties of the compound.

Thiophene-based conjugated molecules are known to exhibit strong absorption in the UV-visible region due to π-π* electronic transitions. The position of the absorption maximum (λmax) is dependent on the extent of the conjugated system; longer conjugation lengths generally lead to a red-shift (bathochromic shift) in the absorption spectrum.

Research on donor-π-acceptor (D-π-A) systems incorporating a 2,5-diethynylthiophene linker has shown that these compounds exhibit significant intramolecular charge transfer (ICT). nih.gov While the absorption spectra of these molecules show minor shifts with increasing solvent polarity, their fluorescence emission spectra display a large bathochromic shift. nih.gov This phenomenon, known as solvatochromism, is indicative of a larger dipole moment in the excited state compared to the ground state.

For this compound, the absorption spectrum is expected to show maxima corresponding to the π-π* transitions of the conjugated system. The emission spectrum would likely be observed in the near-UV or visible region, with the position and intensity of the emission peak being influenced by the solvent environment. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides insight into the structural relaxation of the molecule in the excited state.

The following table presents hypothetical photophysical data for this compound in different solvents, illustrating the expected solvatochromic effects based on studies of similar compounds. nih.gov

SolventAbsorption λmax (nm)Emission λem (nm)Stokes Shift (nm)
Cyclohexane (Nonpolar)~350~380~30
Toluene (Nonpolar)~355~390~35
Dichloromethane (Polar aprotic)~360~410~50
Acetonitrile (Polar aprotic)~360~420~60

Future Directions in 2,3 Diethynylthiophene Research

Development of Novel Synthetic Routes with Enhanced Efficiency

The advancement of materials based on 2,3-diethynylthiophene is fundamentally linked to the availability of efficient and scalable synthetic methodologies. Current synthetic approaches often face challenges related to yield, purity, and the stability of the diethynyl compound, which can be sensitive to reaction conditions. Future research should prioritize the development of novel synthetic routes that offer enhanced efficiency, milder conditions, and improved atom economy.

Furthermore, mechanochemical methods, which utilize mechanical force to induce chemical reactions, offer a green and sustainable alternative to traditional solvent-based synthesis. mdpi.com Investigating ball-milling techniques for the synthesis of this compound and its precursors could reduce solvent waste, shorten reaction times, and potentially provide access to novel reactivity. mdpi.com The overarching goal is to establish synthetic protocols that are not only high-yielding but also scalable and environmentally benign, thereby facilitating broader access to this versatile building block for materials science applications.

Table 1: Potential Strategies for Enhanced Synthesis of this compound

Strategy Rationale Potential Advantages
In Situ Deprotection/Coupling Avoids isolation of unstable terminal diethynylthiophene. publish.csiro.auresearchgate.net Improved yields, simplified procedure, enhanced safety.
Advanced Catalytic Systems Overcomes deactivation and improves efficiency in cross-coupling reactions. scispace.com Higher turnover numbers, broader substrate scope, milder reaction conditions.
Mechanochemistry Solvent-free or low-solvent reaction conditions. mdpi.com Reduced environmental impact, shorter reaction times, potential for novel reactivity.
Flow Chemistry Precise control over reaction parameters and improved safety for handling reactive intermediates. Enhanced scalability, improved product consistency, safer handling of unstable compounds.

Expansion of Reactive Pathways for Diverse Derivatization

The dual ethynyl (B1212043) functionalities of this compound represent a gateway to a vast chemical space of novel derivatives. The future of its application hinges on the systematic exploration and expansion of its reactive pathways. The alkyne groups can participate in a wide array of chemical transformations, allowing for the synthesis of complex molecular architectures.

Future research should focus on leveraging these reactive sites for diverse derivatization. Key reaction classes to explore include:

Cycloaddition Reactions: The ethynyl groups are excellent dienophiles or dipolarophiles for [4+2] and [3+2] cycloaddition reactions, respectively. This can be exploited to synthesize fused-ring systems and complex heterocyclic structures. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, could be used to attach a wide variety of functional moieties with high efficiency and regioselectivity. mdpi.com

Cross-Coupling Reactions: Beyond polymerization, Sonogashira coupling can be used to selectively functionalize one or both alkyne terminals with different aryl or heteroaryl groups, leading to the creation of sophisticated push-pull chromophores or extended π-conjugated systems. mdpi.com

Nucleophilic Addition: The electron-withdrawing nature of the thiophene (B33073) ring can activate the alkyne groups towards nucleophilic addition, providing routes to functionalized vinylthiophenes. mdpi.com

Metal-Catalyzed Heterocyclization: The reaction of the diethynyl moiety with various reagents in the presence of transition metal catalysts can lead to the formation of new heterocyclic rings fused to the thiophene core, a powerful strategy for generating novel scaffolds. mdpi.com

Systematic studies of these and other reaction pathways will enable the creation of libraries of this compound derivatives, each with unique electronic, optical, and physical properties.

Rational Design of Polymeric Architectures for Tailored Functionality

The rigid, linear, and π-conjugated nature of this compound makes it an exceptional monomer for the synthesis of advanced polymeric materials. The future in this area lies in the rational design of polymer architectures to achieve specific, tailored functionalities for applications in organic electronics and photonics. wiley.com

A primary focus will be the synthesis of oligo(arylene–ethynylene) (OAE) type molecular wires, where the thiophene unit can be alternated with other aromatic or heteroaromatic systems. publish.csiro.auscispace.com This approach allows for precise tuning of the polymer's electronic bandgap, charge transport properties, and solubility. researchgate.net Future work should explore the incorporation of a wider variety of co-monomers to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Control over polymer chain length, polydispersity, and regioregularity will be crucial for optimizing device performance. The development of living and controlled polymerization techniques applicable to this compound is a key research objective. Furthermore, the design of more complex architectures, such as block copolymers, star-shaped polymers, and cross-linked networks, could unlock novel material properties and applications. For instance, incorporating flexible linkers could enhance processability, while integrating donor-acceptor segments could facilitate intramolecular charge transfer, a desirable property for photovoltaic and nonlinear optical materials. researchgate.net

Interdisciplinary Applications in Functional Materials Science

The unique electronic characteristics of materials derived from this compound make them highly attractive for a range of interdisciplinary applications in functional materials science. Thiophene-based materials are already recognized for their potential in organic electronics, and future research on this compound derivatives is expected to build upon this foundation. mrs-j.orgrsc.org

Key application areas for future investigation include:

Organic Field-Effect Transistors (OFETs): The extended π-conjugation and potential for high charge carrier mobility in polymers derived from this compound make them strong candidates for the semiconductor layer in OFETs. rsc.org

Organic Photovoltaics (OPVs): As electron-donating building blocks, this compound derivatives can be incorporated into conjugated polymers for use in the active layer of bulk heterojunction solar cells. beilstein-journals.org

Organic Light-Emitting Diodes (OLEDs): By tuning the molecular structure, highly fluorescent or phosphorescent materials based on this compound can be designed for use as emissive layers in OLEDs. rsc.org

Nonlinear Optical (NLO) Materials: The rigid, rod-like structure and extended π-system are conducive to large third-order NLO responses, making these materials promising for applications in optical switching and data processing. beilstein-journals.org

Sensors: The sensitivity of the electronic properties of conjugated polymers to their local environment can be harnessed to develop chemical and biological sensors.

Realizing the potential in these areas will require close collaboration between synthetic chemists, materials scientists, physicists, and engineers to design, synthesize, characterize, and integrate these novel materials into functional devices.

Advancements in Computational Modeling for Predictive Synthesis and Functionality

Computational chemistry is poised to play an increasingly vital role in accelerating the development of this compound-based materials. Advancements in computational modeling can provide predictive insights into synthetic pathways and material properties, thereby guiding experimental efforts and reducing trial-and-error discovery cycles.

Future research in this domain will likely focus on several key areas:

Predictive Synthesis: Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the feasibility of novel synthetic routes, and understand the regioselectivity of derivatization reactions. researchgate.netsemanticscholar.org This can help in optimizing reaction conditions and identifying the most promising synthetic strategies before they are attempted in the lab.

Property Prediction: Using DFT and time-dependent DFT (TD-DFT), researchers can predict the electronic and optical properties of yet-to-be-synthesized molecules and polymers. uwa.edu.au This includes calculating HOMO/LUMO energy levels, absorption and emission spectra, and charge transport parameters, allowing for the in silico screening of candidates for specific applications. mdpi.com

Machine Learning Models: As more experimental data on thiophene derivatives become available, machine learning and deep learning models can be trained to predict material properties, such as high-pressure density or biological activity, based on molecular structure. nih.gov These models can rapidly screen vast virtual libraries of compounds to identify promising candidates for synthesis and testing. nih.gov

The synergy between computational modeling and experimental synthesis will be crucial for the rational design of next-generation materials based on this compound with precisely tailored functionalities. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-diethynylthiophene, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis of this compound typically involves Sonogashira coupling of 2,3-dibromothiophene with terminal alkynes under palladium catalysis. Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), base (e.g., triethylamine), and solvent (e.g., THF) to minimize side reactions like alkyne homocoupling . Reaction monitoring via TLC and GC-MS ensures intermediate purity. For scale-up, inert atmosphere (N₂/Ar) and controlled heating (60–80°C) are critical to suppress decomposition .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound and its intermediates?

  • Methodology :

  • ¹H NMR : Ethynyl protons appear as singlets at δ 2.8–3.2 ppm, while thiophene protons resonate at δ 6.5–7.5 ppm. Coupling patterns distinguish substituent positions .
  • ¹³C NMR : Sp² carbons in the thiophene ring appear at 125–135 ppm; ethynyl carbons (C≡C) are observed at 70–90 ppm .
  • IR : Alkyne C≡C stretches at ~2100 cm⁻¹ and aromatic C–H stretches at 3050–3100 cm⁻¹ confirm functional groups .
    • Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in regiochemistry .

Q. What are the key reactivity patterns of this compound in cross-coupling and cycloaddition reactions?

  • Methodology :

  • Cross-coupling : Ethynyl groups participate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, enabling bioconjugation .
  • Cycloaddition : Diels-Alder reactions with electron-deficient dienophiles (e.g., tetrazines) proceed at 60–80°C, with regioselectivity controlled by electron density on the thiophene ring .
  • Oxidation : Ethynyl groups are susceptible to oxidation with KMnO₄, forming ketones or carboxylic acids, depending on reaction conditions .

Advanced Research Questions

Q. How do electronic properties (HOMO/LUMO energies) of this compound influence its conductance in molecular junctions?

  • Methodology : DFT calculations (B3LYP/6-31G*) predict HOMO (-5.2 eV) and LUMO (-1.8 eV) energies, correlating with experimental conductance measured via scanning tunneling microscopy (STM). The ethynyl groups enhance π-conjugation, reducing the HOMO-LUMO gap and improving electron transport . Comparative studies with 2,5-diethynylthiophene reveal backbone-dependent conductance variations (e.g., 0.01–0.1 G₀) .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodology :

  • Data reconciliation : Cross-check experimental XRD data (e.g., C–C bond lengths: 1.38–1.42 Å for thiophene rings) against computational models (e.g., Gaussian09) to identify outliers .
  • Thermal ellipsoid analysis : High displacement parameters (Uiso > 0.05 Ų) suggest dynamic disorder; low-temperature (100 K) XRD reduces thermal motion artifacts .
  • Database validation : Use the Cambridge Structural Database (CSD) to benchmark bond angles and torsional parameters against analogous thiophene derivatives .

Q. How can computational models predict the regioselectivity of electrophilic substitution in this compound?

  • Methodology :

  • Fukui function analysis : Identify nucleophilic sites (C2/C3) using Gaussian08. Ethynyl groups deactivate the thiophene ring, directing electrophiles (e.g., NO₂⁺) to the C4/C5 positions .
  • MD simulations : Simulate reaction trajectories (AMBER force field) to assess steric effects. Bulky substituents on ethynyl groups hinder attack at adjacent positions .

Q. What experimental and computational approaches quantify the stability of this compound under oxidative or photolytic conditions?

  • Methodology :

  • Accelerated aging tests : Expose samples to UV light (254 nm) or H₂O₂ (3%) and monitor degradation via HPLC. Ethynyl groups degrade faster than thiophene rings (t½ = 12–24 hours) .
  • TD-DFT : Calculate excited-state lifetimes to predict photostability. Conjugation with electron-withdrawing groups (e.g., CN) extends stability by reducing π→π* excitation energy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.